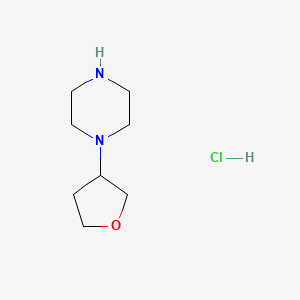

1-(Tetrahydrofuran-3-yl)piperazine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(oxolan-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-11-7-8(1)10-4-2-9-3-5-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATFCJCLWXMWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147422-71-6 | |

| Record name | 1-(oxolan-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nucleophilic Substitution Route

This approach typically involves the direct alkylation of piperazine (B1678402) with an activated tetrahydrofuran-3-yl precursor. The key challenge in this method is achieving mono-alkylation and avoiding the formation of the 1,4-disubstituted byproduct.

Reaction Strategy: The reaction of a large excess of piperazine with a tetrahydrofuran-3-yl derivative bearing a good leaving group (e.g., halide, tosylate, mesylate) can favor monosubstitution. Alternatively, a more controlled but multi-step approach involves using a mono-protected piperazine, such as 1-Boc-piperazine. orgsyn.orgnih.gov This prevents dialkylation and is a common strategy in industrial synthesis. The subsequent deprotection step, typically under acidic conditions, yields the desired product. orgsyn.org

Scalability Factors:

Starting Materials: The availability of 3-halotetrahydrofuran or tetrahydrofuran-3-ol (for conversion to a sulfonate ester) is critical. These reagents must be accessible at a reasonable cost for the process to be economical.

Reaction Conditions: The reaction is typically run in a suitable solvent like ethanol (B145695) or toluene. While heating may be required, the conditions are generally within the standard operating parameters of industrial reactors.

Workup and Purification: On a large scale, purification by chromatography is often impractical and costly. The preferred method involves isolating the product as a salt, such as a hydrochloride salt. nih.govorgsyn.org This allows for purification via crystallization, a highly scalable and cost-effective technique that yields a stable, solid product. orgsyn.org If excess piperazine is used, its removal via distillation or extraction is a necessary consideration.

Reductive Amination Route

Reductive amination is a powerful and widely used transformation in industrial chemistry for the synthesis of amines. researchgate.netchemrxiv.org This route would involve the reaction of piperazine (B1678402) with tetrahydrofuran-3-one.

Reaction Strategy: The condensation of piperazine with tetrahydrofuran-3-one forms an enamine or iminium ion intermediate, which is then reduced in situ to the desired product. A significant challenge is that the initial product, 1-(tetrahydrofuran-3-yl)piperazine, can react with another molecule of tetrahydrofuran-3-one, leading to impurities. This can be mitigated by using a large excess of piperazine. A more controlled approach could involve reacting a mono-protected piperazine with the ketone, followed by deprotection.

Scalability Factors:

Catalysts and Reagents: A key advantage of this route is the wide availability of industrial-grade reducing agents. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or specialized nickel catalysts with molecular hydrogen is a highly efficient, atom-economical, and scalable method. chemrxiv.orggoogle.com Alternative reducing agents like sodium triacetoxyborohydride (B8407120) are also used for their mildness and selectivity, though they are less atom-economical. nih.gov

Process Control: The reaction can be run as a one-pot process, which is highly advantageous for large-scale production as it reduces vessel occupancy and processing time. chemrxiv.org A patented process for the large-scale synthesis of the related compound 3-aminomethyltetrahydrofuran from 3-formyltetrahydrofuran highlights the industrial feasibility of reductive amination on the tetrahydrofuran (B95107) ring system, achieving high yields (93-95%) and purity (>99.5%) using a nickel-based catalyst in a high-pressure reactor. google.com

Purification: Similar to the substitution route, final purification would likely involve crystallization of a salt form to ensure high purity and ease of handling.

Comparative Analysis of Scalable Routes

The choice of industrial synthesis route depends on a careful evaluation of cost, efficiency, and process safety. Below is a comparative table summarizing the key aspects of each methodology for producing this compound for research applications.

| Feature | Nucleophilic Substitution | Reductive Amination |

| Primary Starting Materials | Piperazine, 3-Halo/Sulfonate-Tetrahydrofuran | Piperazine, Tetrahydrofuran-3-one |

| Key Challenge | Controlling mono-alkylation vs. di-alkylation | Preventing side reactions of the product |

| Control Strategy | Use of large excess piperazine or N-Boc-piperazine | Use of large excess piperazine or N-Boc-piperazine |

| Scalability | Good; relies on standard reactor technology. | Excellent; often performed as a one-pot reaction. |

| Reagents/Catalysts | Basic conditions, common solvents. orgsyn.org | Catalytic H₂ (e.g., Pd/C, Ni) or hydride reagents. chemrxiv.orggoogle.com |

| Industrial Purification | Crystallization of a salt (e.g., hydrochloride). orgsyn.org | Crystallization of a salt. |

| Potential Advantages | Direct route if starting material is available. | High efficiency, atom economy (with H₂), one-pot process. |

| Potential Disadvantages | May require a protection/deprotection sequence. nih.gov | Availability/cost of tetrahydrofuran-3-one. |

Ultimately, for large-scale production intended for research use, the reductive amination pathway, particularly via catalytic hydrogenation, often presents a more streamlined, cost-effective, and environmentally benign option, assuming the availability of tetrahydrofuran-3-one. The process for producing related intermediates has been successfully scaled, demonstrating the industrial viability of this approach. google.com

Chemical Reactivity and Transformations of 1 Tetrahydrofuran 3 Yl Piperazine

Oxidation Reactions

The oxidation of 1-(tetrahydrofuran-3-yl)piperazine can be directed at either the piperazine (B1678402) or the tetrahydrofuran (B95107) ring, depending on the reagents and reaction conditions. While specific literature examples for the oxidation of this compound are not abundant, the reactivity can be inferred from similar structures.

One potential oxidation reaction involves the piperazine nitrogen atoms. However, the most common oxidation reactions involving piperazine derivatives often target substituents on the ring rather than the ring itself. For instance, in related systems, piperazine derivatives have been subjected to manganese(III) acetate (B1210297) mediated oxidative radical cyclizations. In a study on diacyl and alkyl-acyl piperazine derivatives, Mn(OAc)₃ was used to generate a radical on a dicarbonyl compound, which then reacted with an unsaturated piperazine derivative to form dihydrofuran-piperazine compounds in moderate to high yields (31%–81%). nih.gov While this example does not involve direct oxidation of the piperazine or tetrahydrofuran rings of the title compound, it showcases the use of oxidizing agents in reactions involving piperazine scaffolds.

The tetrahydrofuran ring itself is susceptible to oxidation, often leading to ring-opening or the formation of peroxides, especially in the presence of strong oxidizing agents or upon prolonged exposure to air. nih.gov However, controlled oxidation to form specific products would require carefully chosen reagents.

| Reactant(s) | Reagent(s) and Conditions | Product(s) | Yield (%) | Reference(s) |

| Unsaturated diacyl/alkyl-acyl piperazine derivatives, 1,3-dicarbonyl compounds | Mn(OAc)₃, Acetic acid, 65 °C, 15–60 min | Dihydrofuran-piperazine compounds | 31–81 | nih.gov |

Reduction Reactions

Reduction reactions of this compound would primarily target any reducible functional groups that may be attached to the core structure. The piperazine and tetrahydrofuran rings themselves are generally stable to common reducing agents.

In the broader context of piperazine chemistry, reduction is a key step in the synthesis of the piperazine ring itself. For example, a novel method for the synthesis of piperazine derivatives involves the reduction of 3,4-dehydro-piperazine-2-ones. justia.com In this process, the dehydro-piperazine-2-one intermediate is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), or borane (B79455) (B₂H₆) to yield the corresponding piperazine derivative. justia.com For instance, 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine was reduced with lithium aluminum hydride in tetrahydrofuran to give 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine in 80% yield. justia.com

| Reactant(s) | Reagent(s) and Conditions | Product(s) | Yield (%) | Reference(s) |

| 3,4-dehydro-piperazine-2-one derivatives | LiAlH₄, NaBH₄, AlH₃, KBH₄, or B₂H₆ | Piperazine derivatives | Not specified | justia.com |

| 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine | Lithium aluminum hydride, Tetrahydrofuran | 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine | 80.0 | justia.com |

Nucleophilic Substitution Reactions on the Piperazine Ring

The secondary amine in the piperazine ring of this compound is a potent nucleophile, readily participating in a variety of substitution reactions. This reactivity is extensively exploited in the synthesis of pharmaceutical compounds.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to introduce a wide range of substituents. For instance, N-alkylation of piperazine derivatives is a common strategy in drug development. In a general procedure, a piperazine derivative can be reacted with an alkyl halide to furnish the corresponding N-alkylated product. justia.com

Furthermore, the synthesis of N-aryl piperazines is a crucial transformation. While direct examples with this compound are not explicitly detailed in readily available literature, the reaction of piperazine with 2-halopyrazines followed by reduction is a known method to produce 2-arylpiperazines. justia.com Aromatic nucleophilic substitution reactions are also common, where a piperazine derivative displaces a leaving group, such as a halogen, from an activated aromatic ring.

Amide and Urea Formation: The nucleophilic nitrogen of this compound can react with carboxylic acid derivatives (like acyl chlorides or activated esters) to form amides, or with isocyanates to form ureas. These reactions are fundamental in creating diverse libraries of compounds for biological screening. For example, the reaction of a piperazine with an appropriate isocyanate or isothiocyanate can be carried out by stirring the reactants in a suitable solvent like 1,4-dioxane, often with heating. googleapis.com

| Reactant(s) | Reagent(s) and Conditions | Product(s) | Reference(s) |

| Piperazine derivative, Alkyl halide | Not specified | N-Alkyl piperazine derivative | justia.com |

| Piperazine, 2-Halopyrazine | Grignard reagent, Hydrogenation | 2-Arylpiperazine | justia.com |

| Piperazine derivative, Isocyanate/Isothiocyanate | 1,4-Dioxane, Heat | N-Substituted urea/thiourea | googleapis.com |

Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The secondary amine of this compound makes it an ideal substrate for Buchwald-Hartwig amination.

In a typical Buchwald-Hartwig reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. While specific examples utilizing this compound as the amine component are not explicitly documented in the searched literature, this reaction is widely applied to a vast range of piperazine derivatives in pharmaceutical synthesis. nih.gov The general applicability of this reaction suggests that this compound would readily couple with various aryl and heteroaryl halides to afford the corresponding N-aryl derivatives.

The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is not directly applicable to the parent this compound. However, if this molecule were first functionalized with a halide or a boronic acid/ester group, it could then participate in Suzuki coupling reactions to form more complex structures.

| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product | Reference(s) |

| Aryl Halide/Triflate | Amine (e.g., Piperazine derivative) | Palladium catalyst, Ligand, Base | N-Aryl amine | nih.gov |

Biological Activity and Pharmacological Profile of 1 Tetrahydrofuran 3 Yl Piperazine and Its Analogues

Neuropharmacological Investigations

Analogues of 1-(Tetrahydrofuran-3-yl)piperazine have been the subject of extensive research, revealing a broad spectrum of pharmacological activities. These investigations have uncovered potential therapeutic applications ranging from anxiety and depression to neurodegenerative diseases, primarily through the modulation of key neurotransmitter and receptor systems.

Several piperazine (B1678402) derivatives have been investigated for their potential to alleviate symptoms of anxiety and depression.

Phenylpiperazine Derivatives: A novel phenylpiperazine compound, 1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM005), and its primary metabolite, 4-(4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1H-pyrazol-1-yl)phenol (LQFM235), have demonstrated anxiolytic and antidepressant-like effects in preclinical models. nih.gov

Purine-2,6-dione Derivatives: In a series of 7-phenylpiperazin-4-yl-alkyl derivatives of 1,3-dimethyl-purine-2,6-dione, compounds 9 and 13 showed significant antidepressant-like activity in the mouse forced swim test, with effects comparable to or greater than the reference drug imipramine. Furthermore, compounds 9 , 12 , and 14 from this series displayed potent anxiolytic-like properties in the mouse four-plate test, similar or superior to diazepam. ebi.ac.uk

Monoterpene Tetrahydrolinalool (B1194170): While not a direct piperazine analogue, studies on compounds like the monoterpene tetrahydrolinalool (THL) contribute to the broader understanding of molecules that produce anxiolytic and antidepressant-like effects. In animal models, THL significantly increased exploratory behavior in the elevated plus-maze, an indicator of anxiolytic activity, and reduced immobility time in the forced swim test, suggesting antidepressant potential. nih.gov

Interactive Table: Anxiolytic and Antidepressant-like Activity of Piperazine Analogues

| Compound/Analogue Class | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| Phenylpiperazine Derivative (LQFM005) | Mouse models | Anxiolytic and antidepressant-like effects | nih.gov |

| Purine-2,6-dione Derivative (Compound 9) | Mouse forced swim test, four-plate test | Antidepressant-like and anxiolytic-like activity | ebi.ac.uk |

| Purine-2,6-dione Derivative (Compound 13) | Mouse forced swim test | Antidepressant-like activity | ebi.ac.uk |

| Purine-2,6-dione Derivatives (Compounds 12 & 14) | Mouse four-plate test | Anxiolytic-like properties | ebi.ac.uk |

Interaction with Neurotransmitter Systems (e.g., GABA Receptors)

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS and a key target for anxiolytic drugs.

Pitrazepin (B1204961): The compound pitrazepin, which contains a piperazinyl moiety, acts as a competitive antagonist at GABA(A) receptors. nih.gov Studies on human GABA(A) receptors expressed in Xenopus oocytes demonstrated that pitrazepin reversibly antagonized GABA-induced currents in a concentration-dependent manner. nih.gov This antagonism was not dependent on the specific subunit composition of the receptors tested (α1β2 or α1β2γ2s) and did not involve the benzodiazepine (B76468) binding site. nih.gov

Piperazine: Comparative studies have shown that piperazine itself can act as a GABA agonist on lobster muscle fibers, increasing membrane conductance in a manner similar to GABA. nih.gov However, its action on the frog spinal cord is less direct and not strongly GABA-like, suggesting that the activity of piperazine derivatives can be highly dependent on the specific biological preparation and receptor environment. nih.gov

Ligand Activity at Sigma-1 Receptors

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins involved in modulating various signaling pathways and are considered a target for treating CNS disorders, including pain and psychosis.

Dual-Target Ligands: Researchers have developed piperidine-based compounds with dual antagonist activity at both histamine (B1213489) H3 and sigma-1 receptors. In these series, the piperazine moiety was found to be a critical determinant of selectivity. For instance, the piperazine analogue KSK67 was highly selective for the H3 receptor, whereas its piperidine (B6355638) counterpart, KSK68, showed high affinity for both H3 and sigma-1 receptors. acs.orgnih.gov

DAT/Sigma-1 Ligands: Ester analogues of (+/-)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol have been synthesized as dual ligands for the dopamine (B1211576) transporter (DAT) and sigma-1 receptors. Many of these compounds displayed comparable high-affinity binding to both targets. nih.gov

Tetralin Derivatives: A series of compounds featuring a piperazine moiety linked to a tetralin core showed moderate to high affinity for sigma receptors. The compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine was identified as a potent and selective sigma-2 ligand. nih.gov

Modulatory Effects on Dopamine and Serotonin (B10506) Receptors (e.g., D2/D3/5-HT1A)

Dopamine and serotonin receptors are crucial targets for antipsychotic and antidepressant medications.

Serotonin 5-HT1A Receptor: Analogues of 1-(m-trifluoromethylphenyl)-piperazine (TFMPP) are known to act as serotonin receptor agonists. nih.gov TFMPP itself inhibits the binding of serotonin to brain membranes and reduces serotonin turnover in the brain, consistent with agonist activity at serotonin receptors. nih.gov In a series of 7-phenylpiperazin-4-yl-alkyl derivatives of purine-2,6-dione, several compounds were identified as potent 5-HT1A receptor ligands with additional moderate affinity for 5-HT2A, 5-HT7, and dopamine D2 receptors. ebi.ac.uk

Dopamine D2 and D3 Receptors: Structural analogues of 5-methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin (5-OMe-BPAT) have been evaluated for their binding to dopamine D2, D3, and serotonin 5-HT1A receptors. The aromatic ring of the benzamide (B126) moiety was found to be important for high affinity at all three receptor subtypes. nih.gov

Interactive Table: Receptor Binding Affinity of Piperazine Analogues

| Analogue Class | Target Receptors | Key Findings | Reference |

|---|---|---|---|

| Purine-2,6-dione derivatives | 5-HT1A, 5-HT2A, 5-HT7, D2 | Potent 5-HT1A ligands with moderate affinity for other receptors. | ebi.ac.uk |

| 1-(m-Trifluoromethylphenyl)-piperazine (TFMPP) | Serotonin Receptors | Acts as a serotonin receptor agonist. | nih.gov |

| 2-Aminotetralin-derived benzamides | D2, D3, 5-HT1A | Aromatic benzamide moiety contributes to high affinity for all three receptors. | nih.gov |

| Tetralin derivatives | Sigma, 5-HT1A | Compound 13 showed dual high affinity for 5-HT1A and sigma receptors. | nih.gov |

Histamine H3 Receptor Antagonism

The histamine H3 receptor is an autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor have stimulant and nootropic effects. wikipedia.org

Therapeutic Potential: H3 receptor antagonists are being investigated for the treatment of various CNS disorders, including Alzheimer's disease, schizophrenia, and narcolepsy. nih.govwikipedia.org By blocking the inhibitory H3 autoreceptors, these compounds increase the release of histamine and other neurotransmitters like dopamine and acetylcholine, which can improve cognitive function. nih.gov

Dual-Acting Ligands: As mentioned previously, piperazine derivatives have been central to the development of dual-target ligands. In the pursuit of compounds acting on both H3 and sigma-1 receptors, the piperazine ring was found to confer high selectivity for the H3 receptor over the sigma-1 receptor, in contrast to the dual affinity observed with a piperidine core. acs.orgnih.gov For example, the piperazine derivative KSK67 is a highly selective H3 receptor ligand. nih.gov

Cannabinoid Receptor 1 (CB1) Inverse Agonism

CB1 receptors are primarily located in the brain and are involved in regulating appetite, metabolism, and energy balance. inversago.com Inverse agonists at this receptor have been explored for treating obesity and related metabolic disorders.

Purine (B94841) Analogues: A series of 6-piperazin-1-yl-purines were developed as analogues of the CB1 inverse agonist otenabant. These compounds were designed to have limited brain penetration to avoid the centrally-mediated adverse effects seen with earlier CB1 antagonists like rimonabant. nih.govnih.gov Functionalization of the piperazine ring led to the discovery of potent and selective CB1 inverse agonists with reduced brain exposure. nih.govnih.gov

Benzhydryl Piperazine Analogues: A new class of CB1 inverse agonists based on a benzhydryl piperazine scaffold has been developed. The compound (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) binds to the CB1 receptor with a Ki value of 220 nM and demonstrates inverse agonist activity. researchgate.net This distinct chemical scaffold offers new avenues for developing peripherally-restricted CB1 inverse agonists with potentially improved safety profiles. researchgate.net

Interactive Table: Activity of Piperazine Analogues at CB1 Receptors

| Analogue Class | Activity | Key Findings | Reference |

|---|---|---|---|

| 6-Piperazin-1-yl-purines | CB1 Inverse Agonist | Potent and selective for hCB1 over hCB2 with reduced brain penetration. | nih.govnih.gov |

| Benzhydryl Piperazine Analogues (LDK1229) | CB1 Inverse Agonist | Binds to CB1 with Ki = 220 nM; structurally distinct from first-generation inverse agonists. | researchgate.net |

Anticancer Research and Apoptosis Induction

The piperazine ring is a common feature in many compounds investigated for their anticancer potential. Research has shown that certain piperazine derivatives can effectively halt cancer cell proliferation and trigger programmed cell death, or apoptosis.

One study identified a novel piperazine-containing compound, referred to as C505, which demonstrated significant anticancer activity. This compound was effective against multiple cancer cell lines, including leukemia (K562), cervical cancer (HeLa), and gastric adenocarcinoma (AGS), with a growth inhibition (GI50) value of less than 0.16 µM. nih.govnih.gov Further investigation revealed that C505 induces caspase-dependent apoptosis, a key mechanism for eliminating cancerous cells. nih.gov The pro-apoptotic activity of this compound is linked to its ability to inhibit several critical cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govnih.gov

Similarly, another piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was found to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with a half-maximal inhibitory concentration (IC50) of less than 50 nM. This compound was observed to induce classic apoptotic symptoms such as DNA fragmentation and nuclear condensation. The mechanism of action for CB01 appears to be the stimulation of the intrinsic mitochondrial signaling pathway, as evidenced by the upregulation of apoptotic markers like cleaved caspase-3, cytochrome c, and Bax.

Analogues incorporating a piperazine moiety linked to other heterocyclic structures have also shown promise. For instance, benzothiazole-piperazine derivatives have been synthesized and screened for their cytotoxic activities against various cancer cell lines. cabidigitallibrary.org Certain aroyl-substituted derivatives from this class were identified as particularly active, inducing apoptosis by causing cell cycle arrest at the subG1 phase. cabidigitallibrary.org Furthermore, piperazine-linked bergenin (B1666849) hybrids have exhibited significant cytotoxic activity against tongue and oral cancer cell lines, with some derivatives showing potent activity. nih.gov These compounds are believed to induce apoptosis by regulating the expression of Bax and Bcl-2 proteins. nih.gov

Table 1: Anticancer Activity of Selected Piperazine Analogues

| Compound | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Mechanism of Action |

| C505 | K562, HeLa, AGS | GI₅₀ < 0.16 µM | Inhibition of PI3K/AKT, Src family kinases, and BCR-ABL pathways; induces caspase-dependent apoptosis |

| CB01 | U87, HeLa | IC₅₀ < 50 nM | Induces apoptosis via the intrinsic mitochondrial signaling pathway |

| Aroyl-substituted benzothiazole-piperazine derivatives | HUH-7, MCF-7, HCT-116 | - | Induces apoptosis via cell cycle arrest at the subG1 phase |

| Piperazine-linked bergenin hybrids (5a, 5c, 10f, 13o) | Tongue and oral cancer cell lines | - | Induces apoptosis by regulating Bax/Bcl-2 expression |

Enzyme Inhibition Studies

The structural features of this compound analogues make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. tbzmed.ac.ir The development of kinase inhibitors is, therefore, a significant area of research. Several piperazine derivatives have been investigated as inhibitors of various protein kinases.

For example, a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one derivatives were synthesized and evaluated as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) kinase. tandfonline.com By modifying the substituent on the piperazine ring, researchers were able to modulate the compound's properties, leading to the identification of potent inhibitors. tandfonline.com

In another study, a novel tricyclic benzonaphthyridinone inhibitor of the mammalian target of rapamycin (B549165) (mTOR), named Torin1, was developed from a quinoline (B57606) scaffold containing a piperazine moiety. nih.gov Torin1 exhibited potent inhibition of both mTORC1 and mTORC2 and showed high selectivity for mTOR over other kinases like PI3K. nih.gov

Furthermore, rhodanine-thiazol-4-yl derivatives containing a piperazine linker have been identified as potent inhibitors of the PIM kinase family, which are involved in cancer development. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. tandfonline.com A number of piperazine-containing compounds have been explored for their AChE inhibitory activity.

A study on novel piperazine derivatives reported their inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The half-maximal inhibitory concentrations (IC50) for these derivatives ranged from 4.59 to 6.48 µM for AChE and 4.85 to 8.35 µM for BChE. nih.gov

In a different study, new 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and screened for their anticholinesterase activity. tandfonline.com Some of these compounds showed very potent inhibition of AChE, with one derivative exhibiting an IC50 value of 0.011 µM, which was more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM). tandfonline.com

Additionally, novel piperazine-dihydrofuran hybrid compounds have been designed and evaluated as AChE inhibitors. researchgate.net Several of these hybrids, which combine the piperazine ring with a dihydrofuran moiety, displayed significant inhibitory activity, with IC50 values in the low micromolar range. researchgate.net

Table 2: Acetylcholinesterase Inhibitory Activity of Piperazine Analogues

| Compound Class | Reported IC₅₀ Range |

| Piperazine derivatives | 4.59-6.48 µM |

| 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives | 0.011 µM (most active) |

| Piperazine-dihydrofuran hybrids | 1.17-5.29 µM |

Adenosine (B11128) kinase (AdoK) is an essential enzyme in the purine salvage pathway of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov This makes MtbAdoK an attractive target for the development of new anti-tubercular drugs.

A structure-guided design approach led to the synthesis of a series of 6-substituted adenosine analogues incorporating a piperazine group. nih.gov These compounds were evaluated for their ability to inhibit MtbAdoK. One of the initial compounds, which featured a 1-phenylpiperazine (B188723) substituent, demonstrated excellent potency and selectivity for MtbAdoK over the human counterpart. nih.gov Further optimization of the piperazine substituent led to the discovery of analogues with inhibition constants (Ki) in the nanomolar range against the enzyme. nih.gov Two of the most promising compounds exhibited low micromolar activity against whole Mtb cells, supporting the potential of MtbAdoK inhibition as a therapeutic strategy. nih.gov

Table 3: Inhibitory Activity of Adenosine Analogues against M. tuberculosis Adenosine Kinase (MtbAdoK)

| Compound Type | Reported Inhibition |

| 6-substituted adenosine analogues with a piperazine moiety | Ki values ranging from 5 to 120 nM |

| Lead compounds | EC₅₀ of 1.7 and 4.0 µM against whole Mtb cells |

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. nih.gov The piperazine scaffold has been incorporated into various molecules with the aim of developing novel antibacterial compounds.

While direct studies on the anti-MRSA activity of this compound are limited, research on related structures provides valuable insights. For instance, a study on pogostone (B610156) analogues, synthesized in tetrahydrofuran (B95107), revealed significant antibacterial activity against S. aureus and MRSA. cabidigitallibrary.org One of the most potent analogues demonstrated a minimum inhibitory concentration (MIC) of 4 mg/L against both strains, which was superior to the antibiotic amoxicillin (B794) against MRSA. cabidigitallibrary.org

In another approach, small molecules designed to eradicate MRSA persister cells were found to act by disrupting the bacterial cell envelope. nih.gov These compounds showed potent activity against multiple MRSA strains, with MIC values ranging from 3.125 to 6.25 µg/ml. nih.gov Importantly, MRSA did not readily develop resistance to these compounds. nih.gov

The combination of essential oil compounds with traditional antibiotics has also been explored as a strategy to combat MRSA. nih.gov For example, combinations of methicillin (B1676495) with linalyl acetate (B1210297) and penicillin G with 1,8-cineole or linalyl acetate showed synergistic or additive effects against MRSA. nih.gov

Table 4: Anti-MRSA Activity of Selected Compounds

| Compound Class | Strain(s) | Reported MIC |

| Pogostone analogues | S. aureus ATCC 25923, MRSA | 4 mg/L |

| Small molecule persister cell eradicators | Clinical MRSA isolates | 3.125-6.25 µg/ml |

Antifungal Properties

The emergence of drug-resistant fungal pathogens has created an urgent need for novel antifungal agents. Piperazine derivatives have shown considerable promise in this area. Studies have revealed that incorporating a piperazine moiety into different chemical structures can lead to compounds with significant activity against a range of fungal species.

For instance, certain piperazine derivatives have been synthesized and tested against various fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org Many of these synthesized compounds exhibited significant antifungal properties. acgpubs.org One study highlighted a piperazine derivative, PD-2, which displayed activity against Candida albicans. benthamdirect.com Another investigation into novel Mannich bases with a piperazine moiety found that all tested compounds showed high fungistatic activity against Candida species, particularly C. parapsilosis, with Minimum Inhibitory Concentrations (MICs) as low as 0.49 µg/mL. nih.gov

Research into piperine, a natural alkaloid containing a piperidine ring (a related nitrogen-containing heterocycle), has also shown its potential. A piperine-loaded nanoemulsion demonstrated enhanced antifungal activity against various Candida species, with MIC90 values ranging from 0.8 to 2.0 mg/mL. nih.gov

Table 1: Antifungal Activity of Selected Piperazine Analogues

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Piperazine Derivative PG7 | Candida parapsilosis | 0.49 µg/mL | nih.gov |

| Piperazine Derivative PG8 | Candida parapsilosis | 0.98 µg/mL | nih.gov |

| Piperazine Derivatives PG1-3 | Candida parapsilosis | 62.5 µg/mL | nih.gov |

| Piperazine Derivative PD-2 | Candida albicans | Activity noted | benthamdirect.com |

Antituberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a major global health challenge, exacerbated by the rise of multidrug-resistant strains. nih.gov Piperazine derivatives have emerged as a vital area of research for new anti-TB drugs. nih.gov

A series of N-piperazinyl quinolone derivatives were evaluated for their activity against M. tuberculosis H37Rv. ingentaconnect.com Ciprofloxacin (B1669076) derivatives, in particular, showed more potent activity than their norfloxacin (B1679917) counterparts. ingentaconnect.com Specifically, the ciprofloxacin derivative with a 2-(2-furyl)-2-oxoethyl group (compound 1a) attached to the piperazine ring demonstrated significant activity with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL. ingentaconnect.com Another promising compound from this series, 1e, had an MIC of 1.56 μg/ml. ingentaconnect.com Furthermore, a novel piperazine-containing benzothiazinone, TZY-5-84, exhibited a very low MIC value ranging from 0.014 to 0.015 mg/L against M. tuberculosis H37Rv. nih.gov

Other studies have also identified potent anti-tubercular agents among piperazine analogues. A series of 1,4-diarylpiperazines were screened, leading to the identification of a group of amidines with high potency against M.tb. H37Rv. nih.gov Additionally, certain 7-[4-(5-amino- nih.govnih.govarabjchem.orgthiadiazole-2-sulfonyl)-piperazin-1-yl] fluoroquinolonic derivatives showed moderate activity against the H37Rv strain with an MIC of 10 μg/ml. nih.gov

Table 2: Antituberculosis Activity of Selected Piperazine Analogues

| Compound/Derivative | Target | Activity (MIC) | Reference |

|---|---|---|---|

| Ciprofloxacin derivative (1a) | M. tuberculosis H37Rv | 0.78 µg/mL | ingentaconnect.com |

| Ciprofloxacin derivative (1e) | M. tuberculosis H37Rv | 1.56 µg/mL | ingentaconnect.com |

| Ciprofloxacin derivative (1g) | M. tuberculosis H37Rv | 6.25 µg/mL | ingentaconnect.com |

| TZY-5-84 | M. tuberculosis H37Rv | 0.014-0.015 mg/L | nih.gov |

| Fluoroquinolonic derivatives (VIIa, b) | M. tuberculosis H37Rv | 10 µg/mL | nih.gov |

| 1-[4-(4-chloro-(3-trifluoromethyl)phenyl-3-[3-(methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]thiourea | M. tuberculosis H37Rv | 16 µg/mL | researchgate.net |

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are interconnected processes implicated in numerous chronic diseases. Piperazine derivatives have demonstrated potential as both anti-inflammatory and antioxidant agents.

A series of piperazine substituted indole (B1671886) derivatives were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. nih.gov Compounds from this series, specifically compounds 2 and 11, showed DPPH free radical scavenging activity comparable to Vitamin E. nih.gov The same two compounds were found to be 2- and 4.3-fold more active than acetylsalicylic acid (ASA) in anti-inflammatory assays. nih.gov Another study on novel piperazine derivatives found that compound PD-2 had good antioxidant activity with an IC50 value of 2.396 μg/mL. benthamdirect.com Both PD-1 and PD-2 from this study showed significant dose-dependent anti-inflammatory activity, inhibiting nitrite (B80452) production and tumor necrosis factor-alpha (TNF-α) generation. benthamdirect.com

Research on 1-aryl/aralkyl piperazine derivatives containing a xanthine (B1682287) moiety also revealed antioxidant properties. Compound 3c, which contains a hydroxyl group, demonstrated the highest antioxidant activity in DPPH, ABTS, and FRAP assays. nih.gov A study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) showed it reduced levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Similarly, the compound LQFM202, a (3,5-di-tert-butyl-4-hydroxyphenyl)(4-methylpiperazin-1-yl)methanone, was found to inhibit COX-1, COX-2, and 5-LOX enzymes, with IC50 values of 3499 µM, 1565 µM, and 1343 µM, respectively. nih.gov

Table 3: Anti-inflammatory and Antioxidant Activity of Selected Piperazine Analogues

| Compound/Derivative | Assay/Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound PD-2 | DPPH antioxidant assay | 2.396 µg/mL | benthamdirect.com |

| Compound 3a (xanthine derivative) | DPPH antioxidant assay | 371.97 µmol/L | nih.gov |

| Compound 3c (xanthine derivative) | DPPH antioxidant assay | 189.42 µmol/L | nih.gov |

| Compound 3f (xanthine derivative) | DPPH antioxidant assay | 420.57 µmol/L | nih.gov |

| LQFM202 | COX-1 Inhibition | 3499 µM | nih.gov |

| LQFM202 | COX-2 Inhibition | 1565 µM | nih.gov |

| LQFM202 | 5-LOX Inhibition | 1343 µM | nih.gov |

Antiviral Applications

The piperazine scaffold is a key component in the development of new antiviral drugs. Research has shown that piperazine and its derivatives can be effective against a range of viruses by targeting various viral components and replication stages.

One study investigated the antiviral activity of piperazine against Chikungunya virus (CHIKV), finding that it binds to the hydrophobic pocket of the capsid protein, which is a novel target for therapeutic intervention. researchgate.net This suggests that piperazine derivatives could be developed as broad-spectrum alphavirus inhibitors. researchgate.net

In the context of Human Rhinovirus (HRV), a series of piperazinyl compounds were synthesized to find agents with broad activity. nih.gov The compound SDZ 880-061 was found to inhibit 85% of 89 HRV serotypes tested at a concentration of ≤ 3 µg/ml, primarily by interfering with cellular attachment. nih.gov

More recently, with the emergence of SARS-CoV-2, research has focused on finding effective inhibitors. A series of 1,2,4-trisubstituted piperazine derivatives were designed as noncovalent inhibitors of the main protease (Mpro). The optimized compound, GC-78-HCl, showed high enzyme-inhibitory potency (IC50 = 0.19 µM) and excellent antiviral activity against SARS-CoV-2 (EC50 = 0.40 µM), comparable to Nirmatrelvir. acs.org This compound also showed potent activity against various SARS-CoV-2 variants and other human coronaviruses. nih.govacs.org

Table 4: Antiviral Activity of Selected Piperazine Analogues

| Compound/Derivative | Virus | Target/Assay | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Piperazine | Chikungunya Virus (CHIKV) | Capsid Protein Binding | Activity noted | researchgate.net |

| SDZ 880-061 | Human Rhinovirus (HRV) | Antiviral activity | ≤ 3 µg/ml for 85% of serotypes | nih.gov |

| GC-78-HCl | SARS-CoV-2 | Mpro Inhibition (IC₅₀) | 0.19 µM | acs.org |

| GC-78-HCl | SARS-CoV-2 | Antiviral Activity (EC₅₀) | 0.40 µM | acs.org |

| GC-55 | SARS-CoV-2 | Antiviral Activity (EC₅₀) | 0.54 µM | nih.govacs.org |

| Flavonoid derivative S19 | Tobacco Mosaic Virus (TMV) | Curative Activity (EC₅₀) | 110.4 µg/mL | nih.gov |

| Flavonoid derivative S19 | Tobacco Mosaic Virus (TMV) | Protection Activity (EC₅₀) | 116.1 µg/mL | nih.gov |

| Diarylpyrimidine derivative 58 | HIV-1 | Reverse Transcriptase Inhibition (EC₅₀) | 0.0014 µM | arabjchem.org |

Other Therapeutic Potential

Anticonvulsant Activities

The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing, and piperazine derivatives have shown significant potential in this field.

A study of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives revealed that compound 6 , which incorporates a 4-(4-fluorophenyl)piperazin-1-yl moiety, had a median effective dose (ED50) of 68.30 mg/kg in the maximal electroshock (MES) test and 28.20 mg/kg in the 6 Hz seizure test. mdpi.comwipo.int Another investigation into derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione found that compound 4 was active in the MES test with an ED50 of 62.14 mg/kg, while several other compounds were active in the 6 Hz test with ED50 values ranging from 74.32 to 153.25 mg/kg. nih.gov

Other research on dicarboxylic piperazine derivatives, such as 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) and 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA), showed they protect against sound-induced seizures in mice and act as potent kainate antagonists. nih.gov

Table 5: Anticonvulsant Activity of Selected Piperazine Analogues

| Compound/Derivative | Seizure Model | Activity (ED₅₀) | Reference |

|---|---|---|---|

| Compound 6 (pyrrolidine-2,5-dione derivative) | MES test | 68.30 mg/kg | mdpi.comwipo.int |

| Compound 6 (pyrrolidine-2,5-dione derivative) | 6 Hz (32 mA) test | 28.20 mg/kg | mdpi.comwipo.int |

| Compound 4 (pyrrolidine-2,5-dione derivative) | MES test | 62.14 mg/kg | nih.gov |

| Compound 4 (pyrrolidine-2,5-dione derivative) | 6 Hz test | 75.59 mg/kg | nih.gov |

| pBB-PzDA | Sound-induced seizures | 0.33-1.0 mmol/kg (i.p.) | nih.gov |

| pCB-PzDA | Sound-induced seizures | 0.66-1.0 mmol/kg (i.p.) | nih.gov |

| Gepirone | Intruder-induced aggression | 4.5 mg/kg (i.p.) | ijrrjournal.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Piperazine (B1678402) Ring Substitution Patterns on Biological Activity

The piperazine ring is a common scaffold in drug discovery, known for its ability to interact with a variety of receptors and enzymes. nih.govresearchgate.net Modifications to the piperazine ring of a compound can significantly alter its biological activity. nih.gov

Substituents on the second nitrogen atom (N4) of the piperazine ring are particularly important for determining the pharmacological profile of piperazine-containing compounds. nih.gov The nature of these substituents—their size, shape, and electronic properties—can influence receptor affinity and selectivity. For instance, in a series of piperazine derivatives, the introduction of different N-substitutions was found to be crucial for maintaining high affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.gov The versatility of the piperazine structure allows for a wide range of modifications, which can lead to compounds with diverse pharmacological effects, including anxiolytic, antipsychotic, and antidepressant activities. researchgate.net

The basicity of the piperazine nitrogens can also impact biological activity. Studies on some hybrid molecules have shown that reducing the basicity of the piperazine nitrogen connected to an aromatic moiety did not negatively affect their affinity for D2/D3 receptors, suggesting that this nitrogen may not be directly involved in crucial hydrogen bonding or ionic interactions with these specific targets. nih.gov

Table 1: Impact of Piperazine N4-Substituent on Biological Activity of Various Piperazine Scaffolds

| Base Scaffold | N4-Substituent | Resulting Biological Activity/Target Modulation | Reference |

| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol | Various substituted indole (B1671886) rings | Maintained high affinity and selectivity for D3 dopamine receptors | nih.gov |

| Nucleozin | Ethylenediamine (replacement of piperazine) | Loss of anti-influenza activity, highlighting the necessity of the piperazine ring | nih.gov |

| Combretastatin-A4 | Piperazine conjugates | Anticancer activities | nih.gov |

This table presents data on various piperazine-containing scaffolds to illustrate the general principles of piperazine ring substitution on biological activity, as direct data for 1-(Tetrahydrofuran-3-yl)piperazine is not available.

Influence of the Tetrahydrofuran (B95107) Moiety on Receptor Binding and Selectivity

While direct studies on the influence of the THF moiety in this compound are not extensively documented, the principles of bioisosteric replacement can provide insights. Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. nih.gov The replacement of other substituents with a THF moiety could modulate receptor binding and selectivity by altering the molecule's conformational flexibility and its interaction with specific amino acid residues in the receptor's binding pocket. For example, replacing a piperidine (B6355638) with a piperazine has been shown to drastically change receptor affinity profiles, highlighting the sensitivity of receptors to the heterocyclic core. acs.org

Stereochemical Considerations and Enantioselective Synthesis for Optimized Biological Outcomes

The 3-position of the tetrahydrofuran ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(Tetrahydrofuran-3-yl)piperazine and (S)-1-(Tetrahydrofuran-3-yl)piperazine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

Therefore, the stereochemistry of the tetrahydrofuran moiety is a critical factor to consider for optimizing the biological outcomes of this compound. The spatial arrangement of the atoms in the (R) and (S) enantiomers can lead to different binding affinities and selectivities for their target receptors.

The synthesis of single enantiomers, known as enantioselective synthesis, is crucial for evaluating the pharmacological properties of each enantiomer independently. This allows for the identification of the more active and/or less toxic enantiomer, which can then be developed as a single-enantiomer drug.

Relationship Between Molecular Architecture and Pharmacological Profile

The interplay between these two components determines the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific interactions with biological targets. For instance, the piperazine ring can contribute to aqueous solubility and oral bioavailability, while the THF moiety can influence lipophilicity and CNS penetration. nih.gov The specific linkage and orientation of the two rings are also critical for defining the molecule's three-dimensional shape and its ability to fit into the binding site of a receptor.

Computational Approaches in Drug Discovery for 1 Tetrahydrofuran 3 Yl Piperazine Analogues

Molecular Docking and Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows for the visualization and analysis of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for molecular recognition and biological activity.

In the context of 1-(Tetrahydrofuran-3-yl)piperazine analogues, docking studies have been instrumental in understanding how these molecules interact with their biological targets. For instance, research on arylpiperazine derivatives as potential androgen receptor (AR) antagonists has utilized molecular docking to elucidate their binding modes within the AR ligand-binding pocket. researchgate.netnih.gov These studies have shown that the interactions are often dominated by van der Waals forces and hydrophobic interactions. researchgate.net

Similarly, in the design of novel anticancer agents, molecular docking has been employed to study the interactions of phenylpiperazine derivatives of 1,2-benzothiazine with their putative target, topoisomerase II. mdpi.com These computational models help to rationalize the observed cytotoxic activities and guide the design of more potent inhibitors. For example, studies have revealed that specific substitutions on the phenylpiperazine moiety can significantly influence the binding affinity and cytotoxic effects. mdpi.com

The insights gained from molecular docking are not limited to predicting binding poses. They also provide a structural basis for understanding the SAR of a series of compounds. By comparing the docking scores and interaction patterns of different analogues, researchers can identify key structural features that contribute to target affinity and selectivity. This information is invaluable for the iterative process of lead optimization.

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational changes and flexibility of both the ligand and the target protein over time. nih.gov This is particularly important for understanding the behavior of flexible molecules like those containing a piperazine (B1678402) ring, which can adopt various conformations. rsc.org

MD simulations have been used to study the conformational behavior of piperazine derivatives in solution, revealing the energetic barriers between different chair and boat conformations. rsc.org These simulations can recreate the opening and closing of enzyme active sites, such as that of the DEAD-box helicase eIF4A1, upon ligand binding. nih.gov The conformational flexibility of the tetrahydrofuran (B95107) ring has also been a subject of investigation using MD simulations, with different force fields providing varying degrees of accuracy in predicting its properties. nih.gov

Conformational analysis, often coupled with NMR spectroscopy, is crucial for understanding how the three-dimensional shape of a this compound analogue influences its biological activity. The piperazine ring typically adopts a chair conformation, but this can be influenced by substituents and interactions with the target protein. researchgate.netnih.gov For some piperazine derivatives, a twist-boat conformation has been observed to be the preferred arrangement. nih.gov

Prediction of Binding Affinity and Selectivity

A primary goal of computational drug design is to accurately predict the binding affinity and selectivity of a ligand for its target. This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources. Various computational methods, from simple scoring functions in docking programs to more rigorous free energy calculations, are employed for this purpose.

For this compound analogues, predicting their affinity for specific receptors is a key aspect of their development. For example, in the development of dopamine (B1211576) D3 receptor antagonists, computational models have been used to optimize binding affinity and selectivity over the D2 receptor. nih.gov These studies have shown that modifications to the aryl amide portion of the molecule can have a major impact on D3 receptor affinity, with some analogues achieving nanomolar potency. nih.gov

The selectivity of these compounds is often a critical factor for their therapeutic utility. For instance, arylpiperazine derivatives have been investigated for their selectivity towards different subtypes of serotonin (B10506) and dopamine receptors. nih.gov Computational predictions, combined with experimental binding assays, have demonstrated that the nature and position of substituents on the piperazine and aryl rings can dramatically alter the selectivity profile. nih.gov For example, compound (-)-10e, a 5-hydroxy aminotetralin derivative, showed significantly higher affinity and selectivity for the D3 receptor compared to its enantiomer. nih.gov

| Compound | Target | Binding Affinity (Ki) | Selectivity |

| (-)-10e | Dopamine D2 Receptor | 47.5 nM | D2/D3 Selectivity: ~83 |

| (-)-10e | Dopamine D3 Receptor | 0.57 nM | |

| (+)-10e | Dopamine D2 Receptor | 113 nM | D2/D3 Selectivity: ~30 |

| (+)-10e | Dopamine D3 Receptor | 3.73 nM | |

| Compound 29 | Dopamine D3 Receptor | 0.7 nM | D2/D3 Selectivity: 133 |

Scaffold Morphing and Rational Drug Design Strategies

Rational drug design encompasses a range of strategies aimed at discovering and developing new drugs based on a detailed understanding of the biological target. nih.govnih.gov Scaffold morphing, or scaffold hopping, is a key strategy within this framework, involving the modification of the core structure of a known active compound to identify novel chemotypes with improved properties. niper.gov.in

The piperazine scaffold is considered a "privileged structure" in drug design due to its favorable physicochemical properties and its presence in numerous approved drugs. nih.govresearchgate.net Its basicity, solubility, and conformational characteristics make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

In the context of this compound analogues, scaffold morphing could involve replacing the tetrahydrofuran ring with other heterocyclic systems or modifying the piperazine core itself. This strategy has been successfully applied to other piperazine-containing compounds. For example, the replacement of a phenyl ring with a thiophene (B33073) or pyrimidine (B1678525) ring in the antihistamine cyproheptadine (B85728) led to new molecules with altered properties. niper.gov.in

Rational drug design strategies for these analogues often begin with the identification of a lead compound, which is then systematically modified to improve its potency, selectivity, and drug-like properties. nih.gov This process is guided by computational tools such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis, which help to establish a correlation between the chemical structure and biological activity. nih.gov The ultimate aim is to develop a candidate molecule with an optimal balance of efficacy and safety for further preclinical and clinical development.

Analytical Methodologies for 1 Tetrahydrofuran 3 Yl Piperazine and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 1-(Tetrahydrofuran-3-yl)piperazine, enabling the separation of the main compound from impurities and its accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. HPLC methods are valued for their high resolution, sensitivity, and reproducibility. For piperazine (B1678402) and its derivatives, reversed-phase HPLC is commonly utilized. researchgate.net The choice of a suitable stationary phase, such as a C18 column, and a carefully optimized mobile phase are critical for achieving effective separation. researchgate.netresearchgate.net

A typical HPLC method for a related piperazine derivative involved a Chiralpak IC column with a mobile phase consisting of acetonitrile, methanol, and diethylamine, demonstrating the ability to separate the compound of interest from potential impurities. jocpr.com For quantitative analysis, a UV detector is often employed, and the method is validated for linearity, accuracy, and precision. jocpr.comresearchgate.net In some cases, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to enhance the detection of piperazine at low concentrations. jocpr.com

Table 1: Example HPLC Method Parameters for Piperazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IC (250 x 4.6 mm, 5µm) | jocpr.com |

| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | jocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Detection | UV at 340 nm | jocpr.com |

| Injection Volume | 10 µL | jocpr.com |

Gas Chromatography (GC) for Specificity and Impurity Profiling

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for the specificity and impurity profiling of volatile and semi-volatile compounds, including derivatives of piperazine. ijprajournal.comthermofisher.com This technique separates compounds based on their boiling points and interactions with the stationary phase. ijprajournal.com GC is particularly useful for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthesis process. ijprajournal.comthermofisher.com

The use of high-resolution mass spectrometry (HRMS) with GC enhances the identification of unknown impurities by providing accurate mass measurements, which aids in determining their elemental composition. thermofisher.comauburn.edu For complex mixtures, different GC columns and temperature programs can be optimized to achieve the best separation of isomers and related substances. auburn.edu

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about the molecule's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of this compound. researchgate.netrsc.orgrsc.org ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule. researchgate.netresearchgate.net For instance, in related piperazine compounds, the chemical shifts of the protons on the piperazine and tetrahydrofuran (B95107) rings can be definitively assigned. researchgate.netresearchgate.net Temperature-dependent NMR studies can also provide insights into the conformational dynamics of the piperazine ring. researchgate.netrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. niscpr.res.inresearchgate.net The IR spectrum of this compound would show characteristic absorption bands for C-N stretching, C-O-C stretching of the ether in the tetrahydrofuran ring, and N-H bending if a secondary amine is present. niscpr.res.inresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. researchgate.netresearchgate.net When coupled with GC or HPLC, MS becomes a highly specific and sensitive detection method. researchgate.netijpsjournal.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the piperazine and tetrahydrofuran rings. researchgate.netresearchgate.net

Table 2: Key Spectroscopic Data for Piperazine and Tetrahydrofuran Moieties

| Technique | Moiety | Characteristic Signals/Bands | Reference |

|---|---|---|---|

| ¹H NMR | Piperazine | Signals for N-CH₂ protons | researchgate.netresearchgate.net |

| ¹H NMR | Tetrahydrofuran | Signals for O-CH₂ and CH₂ protons | hmdb.ca |

| FTIR | Piperazine | C-N stretching vibrations | niscpr.res.inresearchgate.net |

| FTIR | Tetrahydrofuran | C-O-C stretching vibrations | researchgate.netnist.gov |

| Mass Spec | Piperazine | Characteristic fragmentation patterns | researchgate.netresearchgate.net |

Method Validation Parameters for Research Applications (e.g., Precision, Selectivity, Reproducibility)

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process. wjarr.comtbzmed.ac.irjddtonline.info The key parameters for method validation include:

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. jddtonline.info It is typically expressed as the relative standard deviation (RSD) of a series of measurements. jocpr.com

Selectivity (or Specificity): This is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. tbzmed.ac.irresearchgate.net

Reproducibility: This measures the precision between different laboratories and is an important consideration for standardizing methods. wjarr.com Factors such as different analysts, instruments, and days are evaluated. wjarr.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jocpr.com

Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. jocpr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. jocpr.com The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jocpr.com

Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. nih.gov Such methods are crucial for determining the shelf-life and storage conditions of a compound. These methods must be able to separate the intact active substance from its degradation products. nih.gov

For this compound, developing a stability-indicating method would involve subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation to induce degradation. nih.govresearchgate.netresearchgate.net The analytical method, typically HPLC, would then be used to separate and quantify the parent compound and any significant degradation products that are formed. nih.gov The validation of such a method would demonstrate its specificity for the parent compound in the presence of these degradants.

Strategic Role of 1 Tetrahydrofuran 3 Yl Piperazine in Drug Discovery and Development

Utility as a Versatile Chemical Building Block

The piperazine (B1678402) ring is a common motif in many approved drugs and biologically active molecules. nih.gov Its prevalence is attributed to its favorable impact on the physicochemical properties of a molecule, its structural and conformational characteristics, and its synthetic tractability. nih.gov Piperazine is a six-membered nitrogen-containing heterocycle that is foundational in the rational design of numerous drugs. nih.gov It is considered a "privileged structure" in drug discovery due to its presence in a wide array of therapeutic agents, including those with antipsychotic, antihistamine, anticancer, and antiviral activities. nih.govnih.gov

The incorporation of a tetrahydrofuran (B95107) moiety introduces specific properties that can be advantageous in drug design. The tetrahydrofuran ring can influence solubility, polarity, and the ability to form hydrogen bonds, all of which are critical pharmacokinetic parameters. The combination of the piperazine and tetrahydrofuran rings in 1-(tetrahydrofuran-3-yl)piperazine creates a building block with a unique three-dimensional shape and defined stereochemistry, which can be exploited to achieve specific interactions with biological targets.

The synthesis of derivatives containing the piperazine scaffold is often straightforward, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR). nih.gov The two nitrogen atoms of the piperazine ring provide convenient handles for chemical modification, enabling the creation of diverse libraries of compounds for screening. nih.gov For instance, the nitrogen at the 4-position of the piperazine ring can be functionalized with a variety of groups, including alkyl, aryl, and heteroaryl moieties, connected through linkers such as amides, sulfonamides, and ureas, to modulate the biological activity and physicochemical properties of the resulting molecules. nih.gov

Contribution to Lead Optimization Programs

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. The this compound scaffold can play a pivotal role in this process. By systematically modifying the substituents on the piperazine and tetrahydrofuran rings, medicinal chemists can fine-tune the compound's properties to achieve a desired therapeutic profile. nih.gov

The piperazine moiety is often incorporated to improve the pharmacokinetic properties of a drug candidate. nih.gov The basic nitrogen atoms of the piperazine ring can enhance aqueous solubility, which is crucial for oral bioavailability. nih.gov Furthermore, the conformational flexibility of the piperazine ring can allow the molecule to adopt an optimal orientation for binding to its biological target.

A key aspect of lead optimization is improving the selectivity of a compound for its intended target over other related proteins to minimize off-target effects. The defined stereochemistry of the tetrahydrofuran ring in this compound can be instrumental in achieving high selectivity. For example, in the development of heparanase-1 inhibitors, structure-based lead optimization, including the introduction of specific substituents, led to a significant increase in inhibitory activity and selectivity over related enzymes. nih.gov The strategic placement of functional groups on the tetrahydrofuran ring can create specific interactions with the target protein, enhancing binding affinity and selectivity.

Pipeline Analysis and Patent Literature Review of this compound-Containing Entities

A review of the patent literature reveals the growing interest in piperazine-containing compounds for a wide range of therapeutic applications. nih.gov Patents describe various molecular designs incorporating the piperazine moiety for use as central nervous system agents, anticancer drugs, and cardiovascular agents, among others. nih.gov The versatility of the piperazine scaffold allows for the generation of diverse chemical entities with distinct biological activities. ontosight.ai

The synthesis of complex molecules containing the piperazine ring is a recurring theme in patent literature. For instance, various synthetic strategies have been developed for the preparation of piperazine-containing drugs, highlighting the importance of this scaffold in both discovery and process chemistry. nih.gov These synthetic routes often involve the use of piperazine-based building blocks to construct the final active pharmaceutical ingredient.

Therapeutic Applications and Preclinical Development Horizons

The structural features of this compound make it a promising scaffold for the development of drugs targeting a variety of diseases. The piperazine nucleus has been successfully incorporated into drugs for a multitude of therapeutic uses. nih.gov

Oncology: The piperazine ring is a key component of several anticancer agents. researchgate.net Its ability to be readily modified allows for the optimization of compounds to target specific cancer-related pathways. For instance, piperazine derivatives have been investigated as inhibitors of various kinases involved in cancer progression. nih.gov

Neurological Disorders: Piperazine derivatives have a long history of use in the treatment of central nervous system disorders. nih.gov The ability of the piperazine moiety to modulate the activity of neurotransmitter receptors and transporters makes it a valuable scaffold for the development of new treatments for conditions like depression and schizophrenia. nih.gov

Infectious Diseases: The piperazine scaffold has also been explored for the development of anti-infective agents. Modifications to the piperazine ring can lead to compounds with potent antibacterial or antiviral activity. nih.gov

Pain Management: Recent research has explored the potential of dual-targeting compounds that act on both the histamine (B1213489) H3 receptor and the sigma-1 receptor for the treatment of neuropathic pain. Some of these compounds feature a piperazine moiety as a core structural element. acs.org

The preclinical development of compounds containing the this compound scaffold is an active area of investigation. Researchers are exploring its use in developing peripherally restricted drugs to minimize central nervous system side effects. nih.gov For example, in the development of cannabinoid receptor 1 (CB1) inverse agonists, functionalization of the piperazine ring led to the discovery of potent and selective compounds with reduced brain penetration. nih.gov

Concluding Remarks and Future Research Perspectives

Current Gaps in Knowledge and Research Challenges

Despite the well-documented pharmacological versatility of piperazine (B1678402) derivatives, significant knowledge gaps and research challenges persist specifically for 1-(Tetrahydrofuran-3-yl)piperazine. nih.gov A primary challenge is the scarcity of dedicated studies on this molecule. Much of the current understanding is extrapolated from research on more complex arylpiperazine derivatives or other substituted piperazines.

Key research gaps and challenges include:

Limited Pharmacological Profiling: There is a lack of comprehensive in vitro and in vivo pharmacological data. While the piperazine moiety is a known scaffold for interacting with various receptors, the specific influence of the 3-substituted THF ring on binding affinity, selectivity, and functional activity at various targets is not well characterized. silae.it

Undefined Mechanism of Action: The precise molecular mechanisms through which this compound might exert biological effects are unknown. Initial investigations suggest potential as a GABA receptor agonist, but detailed mechanistic studies are required for confirmation.

Metabolic Fate and Pharmacokinetics: There is no published data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic stability, potential to cross the blood-brain barrier (BBB), and major metabolic pathways is crucial for assessing its drug-like properties. The piperazine ring is known to influence pharmacokinetic properties, often improving water solubility and oral bioavailability. nih.govontosight.ai

Opportunities for Novel Analog Design and Synthesis

The simple structure of this compound provides a versatile scaffold for the design and synthesis of novel analogs with potentially enhanced or novel pharmacological properties. The piperazine ring is readily modifiable, and numerous synthetic protocols for its derivatization are well-established. researchgate.netnih.gov

Opportunities for analog development include:

N4-Substitutions on the Piperazine Ring: The secondary amine on the piperazine ring is a prime position for introducing a wide array of substituents to explore structure-activity relationships (SAR). nih.gov This could involve the addition of aryl, heteroaryl, alkyl, or acyl groups to target specific receptors or enzymes. For example, incorporating moieties known to interact with targets in oncology or neurodegenerative diseases could lead to new therapeutic agents. researchgate.netnih.gov

Modification of the Tetrahydrofuran (B95107) Moiety: The THF ring influences the compound's polarity and spatial arrangement. nih.gov Replacing the THF ring with other cyclic ethers (e.g., tetrahydropyran) or isosteric replacements could fine-tune the molecule's physicochemical properties and target interactions. nih.gov Studies on related compounds have shown that such modifications can dramatically impact biological activity. nih.gov

Hybrid Molecule Design: A promising strategy is the creation of hybrid molecules by linking this compound to other known pharmacophores. researchgate.net For instance, tethering it to moieties like 1,2,3-triazoles or nitroimidazoles, which have been successfully used to generate potent anticancer agents, could yield novel compounds with enhanced efficacy. nih.gov

A summary of potential modifications and their rationales is presented in the table below.

| Modification Site | Potential Substituents/Modifications | Rationale |

| Piperazine N4-Position | Aryl groups, Heteroaryl groups (e.g., pyridinyl, indolyl), Acyl groups, Long-chain alkyls | Explore SAR for various CNS and peripheral targets; modulate lipophilicity and BBB penetration. nih.govnih.gov |

| Tetrahydrofuran Ring | Ring expansion (e.g., tetrahydropyran), Substitution on the ring, Replacement with other heterocycles | Alter polarity, solubility, and steric bulk to optimize target binding and pharmacokinetic properties. nih.govnih.gov |

| Overall Structure | Linkage to other pharmacophores (e.g., triazoles, chalcones) | Develop hybrid molecules with dual or synergistic modes of action for complex diseases like cancer. researchgate.netnih.gov |

Emerging Therapeutic Areas for Exploration

While initial suggestions point towards neuropharmacology, the versatile piperazine scaffold allows for the exploration of a much broader range of therapeutic applications for derivatives of this compound. nih.gov

Potential emerging therapeutic areas include:

Oncology: Numerous piperazine derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. researchgate.net Hybrid molecules incorporating the this compound scaffold could be designed to target specific pathways in cancer cells, such as those involving androgen receptors or tubulin. researchgate.netresearchgate.net

Neurodegenerative Diseases: Beyond anxiolytic and antidepressant effects, piperazine derivatives are being investigated for neuroprotective properties in conditions like Alzheimer's disease. elsevierpure.comnih.gov Analogs of this compound could be evaluated for their ability to modulate targets such as TRPC6 channels or inhibit protein aggregation, which are implicated in the pathology of these diseases. elsevierpure.comnih.gov